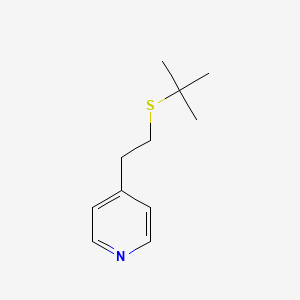
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a pyridine ring substituted at the 4-position with a 2-((1,1-dimethylethyl)thio)ethyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- typically involves the introduction of the 2-((1,1-dimethylethyl)thio)ethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a 2-((1,1-dimethylethyl)thio)ethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-((1,1-dimethylethyl)thio)ethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the pyridine ring or the 2-((1,1-dimethylethyl)thio)ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The 2-((1,1-dimethylethyl)thio)ethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the conformation or activity of the target molecule, resulting in the desired biological effect.
Comparison with Similar Compounds
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be compared with other pyridine derivatives, such as:
Pyridine, 4-(1,1-dimethylethyl)-: This compound lacks the 2-((1,1-dimethylethyl)thio)ethyl group, which may result in different chemical and biological properties.
Pyridine, 4-(2-((1,1-dimethylethyl)oxy)ethyl)-: The presence of an oxygen atom instead of sulfur can significantly alter the compound’s reactivity and interactions with biological targets.
Pyridine, 4-(2-((1,1-dimethylethyl)amino)ethyl)-: The amino group can introduce different electronic and steric effects, leading to variations in the compound’s behavior in chemical reactions and biological systems.
The uniqueness of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- lies in the presence of the 2-((1,1-dimethylethyl)thio)ethyl group, which imparts distinct chemical and biological properties compared to other pyridine derivatives.
Properties
CAS No. |
21221-20-5 |
|---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-(2-tert-butylsulfanylethyl)pyridine |
InChI |
InChI=1S/C11H17NS/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
InChI Key |
VZMAGTMHOFOXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















